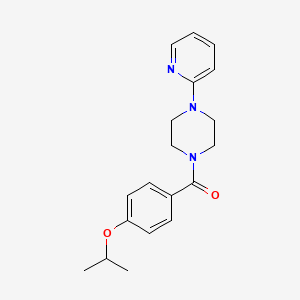![molecular formula C21H15BrClNO4 B5370596 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate, also known as ACQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACQ is a derivative of the compound quinoline, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. In
科学研究应用
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to have high photostability and low cytotoxicity, making it a promising candidate for use in live cell imaging studies. Additionally, this compound has been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for cancer.
作用机制
The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of histone deacetylase and CK2, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate is its high photostability, which makes it a promising candidate for use in live cell imaging studies. Additionally, this compound has low cytotoxicity, which is important for maintaining cell viability during experiments. However, this compound does have some limitations. It has a relatively short half-life in cells, which can make it difficult to use for long-term studies. Additionally, this compound is not water-soluble, which can make it difficult to use in certain experimental settings.
未来方向
There are several areas of future research that could be explored with 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate. One area of interest is the development of more water-soluble derivatives of this compound that could be used in a wider range of experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects and to reduce its limitations.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its high photostability and low cytotoxicity make it a promising candidate for use in live cell imaging studies, and its inhibition of histone deacetylase and CK2 make it a potential therapeutic agent for cancer. While there are some limitations to its use, this compound has the potential to be a valuable tool for studying a range of biological processes.
合成方法
The synthesis of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate involves the reaction of 2-chloro-3-bromo-5-(2-propen-1-yloxy)benzoic acid with 4-(2-quinolyl) acetate in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with good purity.
属性
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-3-bromo-5-chlorophenyl)ethenyl]quinolin-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c1-12(25)27-20-11-16(24-19-6-4-3-5-17(19)20)8-7-14-9-15(23)10-18(22)21(14)28-13(2)26/h3-11H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTVHTSYTIHJQN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=C(C(=CC(=C3)Cl)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[3-(4-fluorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5370513.png)
![2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5370521.png)
![N~2~-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B5370533.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)
![N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)

![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)
![3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)